4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, making it a versatile molecule with unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of thiophene-2-carboxylic acid and its conversion to thiophene-2-carboxamide.
Cyclization of thiophene-2-carboxamide with appropriate reagents to form 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole.
Introduction of the thio group via a nucleophilic substitution reaction to form the 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-yl thiomethyl derivative.
Synthesis of 4H-pyran-3-yl 2,5-dichlorobenzoate by esterification and introduction of the pyran ring.
Final coupling reaction to obtain the target compound, involving appropriate conditions such as temperature control and catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing each synthetic step for yield and purity. This may include:
Use of automated synthesis platforms for scalability.
Employment of high-throughput screening for reaction conditions.
Implementation of continuous flow synthesis to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized at the thiophene or thiadiazole rings.
Reduction: The nitro groups may be reduced to amines.
Substitution: Halogen groups may undergo nucleophilic substitution.
Coupling Reactions: Thiol groups can form disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like sodium iodide in acetone or DMF (dimethylformamide).
Coupling: DCC (dicyclohexylcarbodiimide) in organic solvents.
Major Products Formed
Oxidized derivatives with altered thiophene or thiadiazole rings.
Reduced amine derivatives.
Substituted products with new functional groups at halogen sites.
Coupled disulfide products.
Scientific Research Applications
This compound has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for creating complex molecular architectures.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for drug design, targeting specific enzymes or receptors due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is likely multifaceted, involving interactions with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, receptors in signal transduction pathways.
Pathways: May modulate pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar compounds with thiophene, thiadiazole, pyran, or benzoate groups have comparable chemical reactivity and biological activities.
Unique in its specific combination of functional groups, providing distinct reactivity and potential for selective targeting.
List of Similar Compounds
5-(thiophene-2-carboxamido)-1,3,4-thiadiazole derivatives.
4H-pyran derivatives with varying substituents.
Benzoate esters with different functional groups.
Overall, 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate stands out due to its intricate structure and versatile applications, making it a valuable compound in multiple fields of research.
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate (CAS Number: 877643-09-9) is a complex organic molecule characterized by a unique structure that integrates multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a bioactive compound with pharmacological properties.
Structural Features
The compound features several key components:
- Pyran ring : A six-membered ring containing one oxygen atom.
- Thiadiazole moiety : A five-membered ring containing two nitrogen and three carbon atoms.
- Thiophene and carboxamide groups : Contributing to its chemical reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies on thiadiazole derivatives have shown promising antimicrobial properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against various bacterial strains and fungi. The integration of the thiophene and pyran structures in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy against resistant strains.
Compound | Activity | Reference |
---|---|---|
Compound A | MIC = 0.25 µg/mL against Mycobacterium tuberculosis | |
Compound B | Antifungal activity against Candida albicans |
Anticancer Activity
The presence of heterocyclic rings in the structure suggests potential anticancer properties. Compounds similar to this one have been investigated for their cytotoxic effects on various cancer cell lines. For example, certain thiophene-based compounds have shown selective toxicity towards tumor cells while sparing normal cells.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound C | HeLa (cervical cancer) | 10.5 | |
Compound D | MCF7 (breast cancer) | 8.3 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The functional groups may interact with active sites of enzymes involved in metabolic pathways.
- DNA Intercalation : The planar structure of the heterocycles allows for potential intercalation into DNA, disrupting replication.
- Receptor Modulation : Similar compounds have been characterized as antagonists or agonists at various receptor sites, influencing cellular signaling pathways.
Case Studies
Recent studies have explored the pharmacological profiles of related compounds:
- Study on Thiadiazole Derivatives :
- Anticancer Screening :
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O5S3/c21-10-3-4-13(22)12(6-10)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSSFZXZABVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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